Naphthalen-2-yl ethylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
61382-88-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
naphthalen-2-yl N-ethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
RYVFWTRZUMJDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Naphthalen 2 Yl Ethylcarbamate and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods offer a straightforward route to obtaining Naphthalen-2-yl ethylcarbamate. These strategies often involve the formation of a carbamate (B1207046) group on a naphthalene (B1677914) precursor.
Another approach involves the use of a chloroformate. For example, benzyl (B1604629) chloroformate can react with an amine under basic conditions to form a carbamate. Similarly, this compound could potentially be synthesized by reacting 2-naphthol (B1666908) with ethyl isocyanate or by the reaction of 2-naphthylamine (B18577) with ethyl chloroformate.
The Chan-Lam coupling reaction presents a modern alternative for forming C-N bonds. This reaction has been applied to the synthesis of N-(naphthalen-2-ylmethyl)aniline from the corresponding boronic ester and p-anisidine, demonstrating the feasibility of forming bonds at the benzylic position of a naphthalene ring. acs.org
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides another synthetic route. While direct hydroamination to form this compound is not explicitly detailed, related reactions highlight its potential. For example, gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates has been developed for the synthesis of 1,2-dihydroisoquinolines. acs.org This demonstrates the reactivity of carbamates in hydroamination reactions.
Furthermore, metal-free intermolecular hydroamination of vinyl arenes using triflic acid as a catalyst and Fmoc-NH2 as the amine source has been reported to produce protected 1-arylethylamines in good yields. rsc.org The reaction of 1-vinylnaphthalene (B14741) in this system yielded the desired product, indicating that naphthalene derivatives are suitable substrates for such transformations. rsc.org The mechanism involves the protonation of the vinyl group to form a benzylic carbocation, which is then attacked by the amine. rsc.org
Multi-Component Condensation Reactions for Naphthalene-Based Carbamates
Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The Betti reaction, a classic example of an MCR, involves the condensation of 2-naphthol, an aldehyde, and an amine to form 1-(α-aminoalkyl)-2-naphthols, also known as Betti bases. rsc.org This reaction can be adapted to synthesize naphthalene-based carbamates. For instance, a three-component reaction of 2-naphthol, methyl carbamate, and an aromatic aldehyde can yield 1-carbamatoalkyl 2-naphthols. mdpi.com
A green and efficient method for forming an oxazine (B8389632) ring involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) and aromatic aldehydes with methyl carbamate, catalyzed by p-toluenesulfonic acid in aqueous media. researchgate.net
The efficiency of carbamate synthesis can be significantly influenced by reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the synthesis of N-acyl carbamates, solvent-free conditions at room temperature using a Wells-Dawson heteropolyacid catalyst have been shown to be effective, providing high yields in relatively short reaction times. researchgate.net The optimization of a T3P®-mediated model reaction of 2-naphthol, methyl carbamate, and 3-fluorobenzaldehyde (B1666160) involved varying the reaction time and the molar excess of the components. mdpi.com The reaction was initially performed in ethyl acetate (B1210297) at room temperature for 26 hours. mdpi.com
The optimization of a catalytic asymmetric benzylation of ethyl alaninate (B8444949) with tert-butyl (naphthalen-2-ylmethyl) carbonate involved evaluating different chiral aldehydes, palladium complexes, ligands, and bases. nih.gov The reaction proceeded smoothly at 60 °C in toluene. nih.gov
The following table summarizes the optimization of a model reaction for the synthesis of propargylamine (B41283) derivatives, which highlights the systematic approach to improving reaction yields.
| Factor Optimized | Conditions Tested | Optimal Condition | Resulting Yield |
| Reaction Media & Catalyst | Various solvents and catalysts | Toluene with a specific catalyst | Fair |
| Temperature & Reaction Time | Varied temperature and time | Optimized temperature and time | Improved |
| Catalyst Loading | Varied catalyst amount | Optimized catalyst loading | 75% |
This table illustrates a general one-factor-at-a-time (OFAT) optimization strategy as described in the literature for a model reaction, not specific to this compound. acs.org
The development of efficient catalysts is crucial for advancing carbamate synthesis. Catalysts can improve reaction rates, yields, and selectivity, often under milder and more environmentally friendly conditions.
Heteropolyacids (HPAs) have emerged as promising solid-acid catalysts for various organic transformations, including carbamate synthesis. sciforum.netdntb.gov.ua They are known for their strong Brønsted acidity and can be more effective than conventional solid acids like zeolites. sciforum.net
One notable example is the use of a Preyssler heteropolyacid catalyst, H14[NaP5W30O110], for the synthesis of primary carbamates from alcohols or phenols and sodium cyanate (B1221674). sciforum.net This reaction proceeds in high yields at room temperature under solvent-free conditions, which aligns with the principles of green chemistry. sciforum.net The mechanism involves the protonation of isocyanic acid by the HPA, followed by the nucleophilic attack of the alcohol or phenol. sciforum.net
The catalytic activity of different HPAs has been compared. For the synthesis of Naphthalen-2-yl carbamate, the Preyssler HPA provided a 91% yield. sciforum.net The table below shows the yields of various carbamates synthesized using the Preyssler heteropolyacid catalyst.
| R Group | Compound | Yield (%) | Melting Point (°C) |
| α-naphthyl | Naphthalen-1-yl carbamate | 84 | 178-180 |
| β-naphthyl | Naphthalen-2-yl carbamate | 91 | 157-158 |
| C6H5 | Phenyl carbamate | 98 | 141-142 |
| Ethyl | Ethyl carbamate | 60 | 46-48 |
| (-)-Menthyl | Menthyl carbamate | 79 | 166-168 |
Data sourced from a study on the efficient catalytic synthesis of primary carbamates using a Preyssler heteropolyacid catalyst. sciforum.net
Furthermore, Wells-Dawson heteropolyacids, such as H6[P2W18O62], have been successfully employed in the N-acylation of carbamates. researchgate.netsciforum.net These catalysts are inexpensive, reusable, and stable, making them suitable for large-scale operations. sciforum.net The reactions are often carried out under solvent-free conditions, offering advantages such as high yields, short reaction times, and simple work-up procedures. researchgate.netsciforum.net
Catalyst Development in Carbamate Synthesis
Ionic Liquid Catalysis
The use of ionic liquids (ILs) as catalysts and solvents has emerged as a green and efficient approach for carbamate synthesis. Task-specific ionic liquids (TSILs) have been designed to facilitate the reaction between amines, carbon dioxide (CO2), and alcohols or their derivatives to produce carbamates.
One prominent method involves the use of a superbase-derived protic ionic liquid, such as [DBUH][OAc] (1,8-Diazabicyclo[5.4.0]undec-7-en-8-ium acetate), to catalyze the direct synthesis of carbamates from an amine, CO2, and a silicate (B1173343) ester. Current time information in Bangalore, IN.thieme-connect.com This reaction typically proceeds under elevated CO2 pressure (e.g., 5 MPa) and temperature (e.g., 150 °C) in a solvent like acetonitrile, affording high yields of the desired carbamate. Current time information in Bangalore, IN. Mechanistic studies indicate that a protonated cation and a basic anion in the ionic liquid are crucial for the catalytic cycle. Current time information in Bangalore, IN.thieme-connect.com While this method is highly effective for aliphatic amines, aromatic amines, which are precursors for aryl carbamates like this compound, tend to exhibit lower reactivity due to their lower pKa values. Current time information in Bangalore, IN.thieme-connect.comumich.edu
Another approach utilizes imidazolium-based ionic liquids to catalyze the carbonylation of amines with dimethyl carbonate. wikipedia.orgmdpi.comorganic-chemistry.org These ionic liquids can act as bifunctional catalysts where the cation activates the dimethyl carbonate and the anion activates the amine. organic-chemistry.org The reusability of these ionic liquid catalysts is a significant advantage, contributing to a more sustainable synthetic process. wikipedia.orgmdpi.com Specifically for naphthalene-containing structures, Brønsted acidic ionic liquids have been employed in three-component reactions of a β-naphthol, an aldehyde, and a carbamate to synthesize 1-carbamato-alkyl-2-naphthol derivatives, demonstrating the utility of ILs in building complex molecules around the naphthalene core. dntb.gov.ua
| Catalyst System | Reactants | Conditions | Key Findings |
| [DBUH][OAc] | Amine, CO2, Silicate Ester | 5 MPa CO2, 150 °C, MeCN | High yields (up to 96%); Aromatic amines show lower activity. Current time information in Bangalore, IN.thieme-connect.com |
| Acid Functional ILs | Amine, Dimethyl Carbonate | ~1 wt% catalyst, 80 °C | High conversion and selectivity; Catalyst is reusable. wikipedia.orgmdpi.com |
| [Bmim]Br (as co-catalyst) | 2-Naphthol, Aldehyde, Carbamate | Solvent-free | Synthesis of 1-carbamato-alkyl-2-naphthol derivatives. dntb.gov.ua |
N-Heterocyclic Carbene (NHC) Catalysis in Related Systems
N-Heterocyclic carbenes (NHCs) have been established as potent organocatalysts for various chemical transformations, including the synthesis of carbamates. While direct NHC-catalyzed synthesis of this compound is not extensively documented, related systems demonstrate the potential of this methodology. NHCs can catalyze the reaction of CO2 with amines to form carbamate intermediates, which can then be alkylated. nih.gov For instance, superbases can catalyze the nitrogen-selective carboxylation of N-heteroaryls with CO2, which upon subsequent alkylation, yield O-alkyl carbamates. nih.gov
More commonly, NHCs are employed as ligands in transition metal catalysis for reactions involving carbamates. Nickel/NHC catalytic systems have proven effective for the amination of aryl carbamates and for Suzuki–Miyaura cross-coupling reactions. nih.govnih.gov In these systems, an imidazol-2-ylidene ligand bearing bulky substituents often generates the most active nickel species, enabling the cross-coupling of a range of aryl carbamates. nih.gov
Furthermore, the in situ formation of NHC-Copper complexes from imidazolium-based ionic liquids and copper salts provides a highly efficient system for converting CO2 and propargylic alcohols into carbamates and other related compounds. nih.gov These reactions can proceed under mild conditions with excellent yields and selectivity, highlighting the synergistic effect of the NHC ligand and the copper catalyst. nih.gov
| Catalytic System | Reaction Type | Substrates | Significance |
| Superbase/NHC | Carboxylation/Alkylation | N-heteroaryls, CO2, Alkyl halide | Forms O-alkyl carbamates under mild conditions. nih.gov |
| Ni(cod)2/NHC (e.g., SIPr) | Amination | Aryl carbamates, Amines | Broad scope for C-N bond formation. nih.gov |
| CuI/Imidazolium IL | CO2 Conversion | Propargylic alcohols, CO2, Amines | In situ NHC-Cu complex formation; high yields for carbamates. nih.gov |
Copper-Catalyzed Approaches
Copper-catalyzed reactions represent a versatile and cost-effective method for the synthesis of aryl carbamates. One of the most prominent methods is the Chan-Lam coupling reaction, which involves the cross-coupling of arylboronic acids with N-H containing compounds, including carbamates. preprints.org A mild and efficient synthesis of N-aryl carbamates can be achieved by reacting azidoformates with arylboronic acids in the presence of a copper catalyst, such as copper(II) chloride, at room temperature. ehu.esresearchgate.net This approach is notable for not requiring additional ligands or bases.
Another strategy involves the copper-catalyzed coupling of aryl halides with potassium cyanate in an alcohol solvent, which directly yields the corresponding aryl carbamate. unilag.edu.ng This method is applicable to a wide range of (hetero)aryl chlorides, bromides, and iodides.
A highly relevant example for derivatization is the copper-catalyzed oxidative benzylic C(sp³)–H amination. This method allows for the direct synthesis of benzylic carbamates. A study demonstrated the synthesis of ethyl (1-(naphthalen-2-yl)ethyl)carbamate via this route, showcasing its direct applicability to the target compound's derivatives. uwindsor.ca
| Reaction Type | Catalyst | Substrates | Conditions | Product Type |
| Chan-Lam Coupling | CuCl2 (10 mol%) | Arylboronic acid, Azidoformate | Room Temperature, Open flask | N-Aryl carbamate. ehu.esresearchgate.net |
| Cross-Coupling | CuI/Ligand | (Hetero)aryl halide, KOCN | 120-130 °C, Alcohol | N-(Hetero)aryl carbamate. unilag.edu.ng |
| C-H Amination | CuCl/Ligand | Alkylnaphthalene, Ethyl carbamate | 60 °C, Oxidant | Benzylic carbamate. uwindsor.ca |
Functional Group Transformations and Derivatization Strategies
Functional group transformations are essential for synthesizing the necessary precursors for this compound and for introducing chemical diversity into the naphthalene scaffold.
Curtius Rearrangement for Amine Precursors
The Curtius rearrangement is a classical and highly reliable method for converting carboxylic acids into primary amines, which are key precursors for carbamates. nih.govnih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical rearrangement to form an isocyanate. wikipedia.org This isocyanate is a versatile intermediate that can be trapped with an alcohol, such as ethanol (B145695), to directly yield the corresponding ethyl carbamate. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, the starting material would be 2-naphthoic acid. This acid can be converted to its acyl chloride and then reacted with sodium azide to form 2-naphthoyl azide. illinoisstate.edu Alternatively, the carboxylic acid can be treated with diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ. nih.govillinoisstate.edu Heating the 2-naphthoyl azide induces the rearrangement to 2-naphthyl isocyanate, with the loss of nitrogen gas. wikipedia.orgpsgcas.ac.in Subsequent reaction with ethanol traps the isocyanate, forming this compound. This method is valued for its tolerance of various functional groups and the complete retention of configuration at the migrating group. wikipedia.orgnih.gov
Directed Metalation Group (DMG) Chemistry with Carbamates on Naphthalene Scaffolds
The carbamate group is one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govuwindsor.canih.gov When attached to an aromatic ring, it can direct deprotonation to the ortho position upon treatment with a strong organolithium base. This strategy is particularly effective for the regioselective functionalization of naphthalene systems.
Specifically, N,N-diethyl-O-naphthyl-2-carbamate, derived from 2-naphthol, serves as an excellent substrate for directed ortho metalation (DoM). nih.govacs.org Treatment of this compound with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of TMEDA (tetramethylethylenediamine) at low temperatures directs lithiation exclusively to the C3 position. unilag.edu.ng Subsequent quenching with an electrophile introduces a substituent at this position. Furthermore, a second metalation can be directed to the C1 position, enabling the synthesis of 2,3-di- and 1,2,3-trisubstituted naphthalenes with complete regioselectivity. thieme-connect.comnih.govacs.org This powerful strategy allows for the precise and sequential introduction of various functional groups onto the naphthalene ring, starting from a carbamate-functionalized 2-naphthol.
The ortho-lithiated carbamate intermediates can also undergo a thermal rearrangement known as the anionic ortho-Fries rearrangement, which transfers the carbamoyl (B1232498) group to the adjacent carbon, forming a salicylamide (B354443) derivative. unilag.edu.ng This provides another pathway to highly substituted naphthalene derivatives.
| Substrate | Base/Conditions | Position of Metalation | Subsequent Reaction |
| N,N-diethyl-O-naphthyl-2-carbamate | s-BuLi/TMEDA, -78 °C | C3 | Quench with electrophile (E+) to give 3-E-2-OCONR2-naphthalene. unilag.edu.ng |
| N,N-diethyl-O-naphthyl-2-carbamate | LiTMP, -78 °C | C1 | Quench with electrophile (E+) to give 1-E-2-OCONR2-naphthalene. acs.org |
| 3-Silyl-N,N-diethyl-O-naphthyl-2-carbamate | s-BuLi/TMEDA, -78 °C | C1 | Quench with electrophile (E+) to give 1-E-3-silyl-2-OCONR2-naphthalene. nih.govacs.org |
Stereoselective and Asymmetric Synthesis Considerations
The introduction of chirality into derivatives of this compound can be achieved through various stereoselective and asymmetric synthesis strategies. These methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Asymmetric synthesis can be approached by using chiral catalysts to control the stereochemical outcome of a reaction. For instance, the enantioselective deprotonation of prochiral carbamates using an organolithium base in the presence of a chiral ligand like (–)-sparteine can generate configurationally stable, non-racemic organolithium intermediates. rsc.org These can then react with electrophiles to produce chiral products.
Another strategy involves central-to-axial chirality conversion. This has been applied to the synthesis of atropisomeric quinoline-naphthalene systems, where the chirality of a stereocenter is used to control the axial chirality of the resulting biaryl scaffold. mdpi.com Organocatalysis, using chiral phosphoric acids or proline derivatives, has been successfully employed in the asymmetric heteroannulation of ortho-alkynyl-naphthylamines to construct axially chiral C2-arylquinoline skeletons. mdpi.commdpi.com
For derivatives where a stereocenter is introduced on a side chain, such as in ethyl (1-(naphthalen-2-yl)ethyl)carbamate, stereoselective reduction of a corresponding ketone precursor or asymmetric C-H amination could be employed. Asymmetric intramolecular haloamination and haloamidation of achiral aminoalkenes, catalyzed by chiral Lewis bases, provide a route to highly enantioenriched nitrogen-containing heterocycles, a strategy that could be adapted for complex derivatives. preprints.org The development of catalytic asymmetric methods for synthesizing chiral caged hydrocarbons, which can act as bioisosteres for aromatic rings, also points towards advanced strategies for creating complex, three-dimensional chiral scaffolds related to the naphthalene system. nih.gov
Iii. Advanced Spectroscopic and Analytical Characterization Techniques for Naphthalen 2 Yl Ethylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
In ¹H NMR spectroscopy of Naphthalen-2-yl ethylcarbamate, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the naphthalene (B1677914) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The seven protons on the naphthalene ring would present as a complex pattern of multiplets. The proton attached to the nitrogen of the carbamate (B1207046) group (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The ethyl group protons would give rise to two signals: a quartet for the methylene group (-O-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl group (-CH₃).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic C-H (7H) | 7.2 - 7.9 | Multiplet (m) | - |
| Carbamate N-H (1H) | ~6.8 | Broad Singlet (br s) | - |
| Methylene -CH₂- (2H) | ~4.2 | Quartet (q) | ~7.1 |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show 13 distinct signals, corresponding to its 13 carbon atoms. The carbonyl carbon (C=O) of the carbamate group is characteristically found far downfield (δ ~154 ppm). The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (δ ~110-150 ppm). The two carbons of the ethyl group will appear in the upfield region, with the methylene carbon (-O-CH₂) being more deshielded than the methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | ~154 |
| Aromatic C (quaternary, 3C) | 120 - 148 |
| Aromatic C-H (7C) | 115 - 135 |
| Methylene -CH₂- | ~61 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₃H₁₃NO₂), the expected exact mass of the molecular ion ([M]⁺) is 215.09463. More commonly, in techniques like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) is observed. The calculated exact mass for the [M+H]⁺ ion would be 216.10186, allowing for unambiguous confirmation of the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Key expected absorption bands include:
A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
Absorptions just above 3000 cm⁻¹ due to aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching of the ethyl group.
A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the carbonyl (C=O) stretching of the carbamate group. cas.org
Bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic naphthalene ring.
Strong absorptions in the 1250-1050 cm⁻¹ range, which are characteristic of the C-O and C-N stretching vibrations of the carbamate functionality.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Carbamate) | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=O (Carbamate) | Stretch | 1700 - 1730 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-O (Ester) | Stretch | 1200 - 1250 | Strong |
Chromatographic Methods in Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of this compound and related compounds. These methods exploit the differential distribution of analytes between a stationary phase and a mobile phase to achieve separation.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, its application to carbamates, including this compound, presents challenges due to their thermal lability. scispec.co.thproquest.comsepscience.com Many carbamate pesticides degrade rapidly in the high temperatures of a standard GC inlet, making direct analysis difficult. sepscience.com
To overcome this, several strategies have been developed:
Derivatization: A common approach involves converting the carbamates into more thermally stable derivatives prior to analysis. scispec.co.th Flash methylation in the injection port is one such technique that allows for sensitive and robust analysis. scispec.co.th Silylation is another derivatization method used for analyzing related naphthalene metabolites. uzh.ch
Advanced Injection Techniques: The use of novel injection methods, such as a septum-equipped temperature programmable injector (SPI), can mitigate the thermal degradation of carbamates during analysis. proquest.com
GC-MS is often employed as a robust confirmatory method for results initially obtained through high-performance liquid chromatography (HPLC). proquest.com The mass spectrometer provides detailed structural information, which aids in the unambiguous identification of the target compound and its impurities. scispec.co.th
Table 1: Example GC-MS Conditions for Derivatized Carbamate Analysis This table presents a generalized set of parameters based on common methodologies for related carbamate compounds and may require optimization for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | SGE BPX-50 (60 m x 0.25 mm ID, 0.25 µm film) | scispec.co.th |
| Oven Program | 70°C (1 min), ramp at 10°C/min to 300°C (6 min) | scispec.co.th |
| Injector Type | Split/Splitless | scispec.co.th |
| Injector Temperature | 250°C | scispec.co.th |
| Carrier Gas | Helium | scispec.co.th |
| Flow Rate | 1.2 mL/min | scispec.co.th |
| Ion Source Temperature | 250°C | scispec.co.th |
| Ionization Mode | Positive Electron Ionization (+EI), 70 eV | scispec.co.th |
| Detection | Ion Trap Mass Spectrometry (MS/MS) | scispec.co.th |
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of thermally unstable and low-volatility compounds like carbamates. sepscience.coms4science.at It is widely used for the determination and quantification of this compound, ensuring its purity and quality. Several regulatory methods, such as U.S. EPA Method 531.1, have been established for carbamate analysis in various matrices. s4science.at
A common HPLC approach for carbamates involves post-column derivatization. s4science.atoup.com In this technique, the compounds are first separated on an HPLC column (typically a reverse-phase column like C8 or C18). s4science.at After elution from the column, the carbamates are hydrolyzed with a reagent like sodium hydroxide (NaOH) at an elevated temperature. s4science.atoup.com The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing compound such as 2-mercaptoethanol to form a highly fluorescent isoindole derivative. s4science.atoup.com This derivative is subsequently detected by a fluorescence detector, providing excellent sensitivity and selectivity. s4science.at In addition to fluorescence detection, UV detection is also a viable option. sepscience.comepa.gov
Table 2: Typical HPLC Parameters for Carbamate Analysis (Based on EPA Method 531.1) This table outlines common conditions for the analysis of a standard mixture of carbamates and serves as a starting point for method development for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | HPLC System with Post-Column Derivatization Unit | s4science.at |
| Column | PerkinElmer Brownlee™ Validated C-8, 250 x 4.6 mm, 5 µm | s4science.at |
| Mobile Phase | Water/Methanol Gradient | s4science.at |
| Flow Rate | 0.8 mL/min | s4science.at |
| Column Temperature | 37 °C | s4science.at |
| Post-Column Reagents | 1) NaOH solution; 2) OPA and 2-mercaptoethanol | s4science.at |
| Detector | Fluorescence Detector (Ex: 330 nm, Em: 465 nm) | s4science.at |
| Injection Volume | 10 µL | s4science.at |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of organic reactions, such as the synthesis of this compound. rsc.orglibretexts.org By periodically sampling the reaction mixture and analyzing it with TLC, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. libretexts.orgchemistryhall.com
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, alongside spots of the pure starting materials. libretexts.org A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used for direct comparison. libretexts.org The plate is then developed in a chamber containing a suitable mobile phase (eluent). chemistryhall.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, having a different retention factor (Rf), will appear and intensify. libretexts.org Visualization is typically achieved under UV light, especially for aromatic compounds like naphthalenes, or by using chemical staining agents. chemistryhall.com This allows for a real-time assessment of the reaction's status and helps determine the optimal time for termination and work-up. libretexts.org
Table 3: General Procedure for Reaction Monitoring by TLC
| Step | Description | Reference |
|---|---|---|
| 1. Plate Preparation | Draw a baseline with a pencil ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for starting material (SM), co-spot (C), and reaction mixture (RM). | chemistryhall.com |
| 2. Spotting | Using a capillary tube, apply a small spot of the dissolved SM in its lane. Apply a spot of the SM and then the RM on top of it in the co-spot lane. Apply a spot of the reaction mixture aliquot in the RM lane. | libretexts.org |
| 3. Development | Place the TLC plate in a closed chamber with a pre-determined eluent system (e.g., hexane-ethyl acetate (B1210297) mixture). Allow the solvent front to rise up the plate. | researchgate.net |
| 4. Visualization | Remove the plate, mark the solvent front, and let it dry. Observe the spots under a UV lamp. Staining agents can be used for further visualization if needed. | chemistryhall.com |
| 5. Analysis | Compare the spots. The reaction is progressing if the SM spot in the RM lane is faint or absent and a new product spot is visible. | libretexts.org |
Other Advanced Analytical Methodologies
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique that can be used as a rapid screening tool for the detection of carbamates. nih.govresearchgate.net While specific ELISA kits for this compound are not commonly available, assays developed for other structurally similar carbamates can provide a basis for methodology. The principle of ELISA relies on the specific binding between an antibody and its target antigen. d-nb.infospringernature.com
ELISA offers several advantages, including high throughput, simplicity, and low cost, making it suitable for screening large numbers of samples. researchgate.net These assays can achieve very low detection limits, often in the parts-per-billion (ppb) range. nih.gov However, a significant consideration is the potential for cross-reactivity, where the antibody may bind to other structurally related carbamates, leading to a false positive or an overestimation of the concentration. nih.gov Therefore, ELISA is primarily used as a screening method, and any positive results should be confirmed using a more definitive technique like HPLC or GC-MS. researchgate.net The development of an ELISA for naphthalene metabolites has been demonstrated, indicating the feasibility of applying this technology to related compounds. nih.gov
Table 4: Detection Limits of ELISA for Various Carbamate Pesticides This table illustrates the sensitivity of ELISA for detecting different carbamates in food commodities. Data is provided for comparative purposes.
| Carbamate Compound | Detection Limit (ppb) | Reference |
|---|---|---|
| Carbaryl | 2.0 | nih.gov |
| Carbofuran | 8.0 | nih.gov |
| 3-Hydroxycarbofuran | 100 (0.1 ppm) | nih.gov |
| Aldicarb Sulfoxide | 6000 (6 ppm) | nih.gov |
| Promecarb | 6000 (6 ppm) | nih.gov |
Iv. Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic Analysis of Naphthalen-2-yl Ethylcarbamate Forming Reactions
While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, the kinetics of the reaction can be inferred from studies on analogous reactions between phenols and isocyanates. The reaction is generally understood to follow second-order kinetics, with the rate being dependent on the concentrations of both the phenolic compound (2-naphthol) and the isocyanate (ethyl isocyanate).
The rate of carbamate (B1207046) formation is significantly influenced by the electronic properties of the phenol. Electron-donating groups on the phenolic ring would be expected to increase the nucleophilicity of the hydroxyl oxygen, thereby accelerating the reaction. Conversely, electron-withdrawing groups would decrease the reaction rate. In the case of 2-naphthol (B1666908), the naphthalene (B1677914) ring system's electronic character plays a key role in its reactivity.
The general rate law for the uncatalyzed reaction can be expressed as:
Rate = k[2-Naphthol][Ethyl Isocyanate]
Where k is the rate constant. The value of k is sensitive to temperature and the solvent used.
Catalysts, particularly tertiary amines, are often employed to enhance the reaction rate. In such cases, the kinetic expression becomes more complex, incorporating the concentration of the catalyst.
A study on the reaction of phenyl isocyanate with various alcohols demonstrated that the reaction rate is influenced by the solvent and the structure of the alcohol. researchgate.net Another investigation into the reaction of α-naphthyl isocyanate with n-butyl alcohol, a structurally related isocyanate, was catalyzed by ferric acetylacetonate, highlighting the potential for transition metal catalysis in these systems.
Understanding Catalytic Cycles and Intermediates
The formation of this compound from 2-naphthol and ethyl isocyanate is often facilitated by a catalyst, typically a tertiary amine such as triethylamine (B128534). The catalytic cycle involves the activation of either the 2-naphthol or the ethyl isocyanate.
Two primary mechanisms are proposed for the base-catalyzed reaction between phenols and isocyanates:
Nucleophilic Catalysis (Stepwise Anionic Mechanism): In this pathway, the tertiary amine interacts with the 2-naphthol to form a hydrogen-bonded complex, which increases the nucleophilicity of the hydroxyl oxygen. This activated nucleophile then attacks the electrophilic carbon of the ethyl isocyanate, leading to a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate yield the this compound and regenerate the catalyst.
General Base Catalysis (Concerted Termolecular Mechanism): This mechanism proposes the formation of a termolecular transition state involving the 2-naphthol, ethyl isocyanate, and the tertiary amine catalyst. The catalyst facilitates the proton transfer from the 2-naphthol to the nitrogen of the isocyanate simultaneously with the formation of the carbon-oxygen bond.
Studies on the reactions of isocyanates with phenols in the presence of base catalysts suggest that both mechanisms can be operative, and the predominant pathway may depend on the specific reactants, catalyst, and reaction conditions. rsc.org For instance, with anionic catalysts, a stepwise anionic mechanism is favored. rsc.org
The following table summarizes the proposed intermediates in the catalytic cycle:
| Intermediate/Transition State | Description |
| 2-Naphthol-Amine Complex | A hydrogen-bonded adduct formed between 2-naphthol and the tertiary amine catalyst, increasing the nucleophilicity of the naphtholic oxygen. |
| Tetrahedral Intermediate | A transient species formed upon the nucleophilic attack of the activated 2-naphthol on the carbonyl carbon of ethyl isocyanate. |
| Termolecular Transition State | A concerted transition state involving 2-naphthol, ethyl isocyanate, and the catalyst, where bond formation and proton transfer occur simultaneously. |
Role of Ligands and Additives in Reaction Efficiency and Selectivity
In the context of this compound synthesis, "ligands and additives" primarily refer to the catalysts and any co-catalysts or promoters that can influence the reaction's efficiency and selectivity.
Catalysts: As discussed, tertiary amines are the most common catalysts for this transformation. The basicity and steric hindrance of the amine can significantly impact its catalytic activity. More basic and sterically accessible amines are generally more effective. For example, triethylamine is a commonly used catalyst in such reactions.
Metal-Based Catalysts: While less common for simple carbamate synthesis from phenols and isocyanates, organometallic compounds can also catalyze this reaction. For instance, tin carboxylates are known to be effective catalysts for urethane (B1682113) formation. The role of the metal center is typically to coordinate with one or both reactants, thereby activating them towards the reaction.
The efficiency of the reaction is often measured by the reaction rate and the final yield of the desired carbamate. The choice of catalyst is critical in achieving high efficiency, especially in large-scale industrial processes.
Solvent Effects on Reaction Mechanism
The solvent in which the reaction is conducted plays a crucial role in the mechanism of this compound formation. The polarity of the solvent can influence the stability of the reactants, intermediates, and transition states, thereby affecting the reaction rate.
Studies on the reaction of phenols with isocyanates have shown that the reaction rate can vary significantly with the solvent. researchgate.net In general, polar aprotic solvents are often preferred as they can solvate charged intermediates and transition states, potentially accelerating the reaction. However, the effect of the solvent is not always straightforward and can depend on the specific reaction mechanism.
For instance, in the stepwise anionic mechanism, a polar solvent would be expected to stabilize the charged intermediates, thus favoring this pathway. In contrast, for the concerted termolecular mechanism, the effect of the solvent may be less pronounced.
The following table provides a qualitative overview of the expected effect of different solvent types on the reaction:
| Solvent Type | Expected Effect on Reaction Rate | Rationale |
| Non-polar Aprotic | Slow | Poor stabilization of polar intermediates and transition states. |
| Polar Aprotic | Fast | Good stabilization of polar intermediates and transition states, facilitating charge separation. |
| Protic | Variable | Can form hydrogen bonds with reactants and catalysts, potentially hindering the reaction by solvating the nucleophile. |
Research on the urethane reaction of phenols with isocyanates has indicated that the reaction rate increases in the order of Xylene < 1,4-Dioxane < Cyclohexanone, demonstrating the significant impact of solvent polarity. researchgate.net
Stereochemical Outcomes and Chiral Induction Mechanisms
This compound itself is not a chiral molecule as it does not possess a stereocenter. Therefore, its synthesis from achiral precursors like 2-naphthol and ethyl isocyanate does not involve stereochemical considerations.
However, the principles of carbamate formation are relevant in stereoselective synthesis where either the alcohol or the isocyanate reactant is chiral. In such cases, the formation of the carbamate can proceed with retention or inversion of configuration at a stereocenter, or it can be used as a means to introduce a new stereocenter.
For instance, the synthesis of chiral vicinal amino sulfides has been achieved with stereoselectivity assisted by a neighboring N-carbamate group. epfl.chnih.gov This highlights the role that the carbamate functionality can play in directing the stereochemical outcome of a reaction.
In the context of synthesizing chiral derivatives of this compound, one would need to start with a chiral derivative of 2-naphthol or a chiral isocyanate. The stereochemical outcome would then depend on the reaction mechanism and the nature of any chiral catalysts or auxiliaries used. While not directly applicable to the synthesis of the parent achiral compound, these principles are a crucial extension of the mechanistic understanding of carbamate formation.
V. Computational Chemistry and Theoretical Studies of Naphthalen 2 Yl Ethylcarbamate
Molecular Structure and Conformation Analysis
Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which in turn dictates its physical and chemical properties. Carbamates are known for their interesting conformational behaviors due to the nature of the amide bond.
The optimized 3D structure of a molecule corresponds to its lowest energy arrangement in space, providing a realistic representation of its geometry. For Naphthalen-2-yl ethylcarbamate, this structure is determined by the interplay of bond lengths, bond angles, and dihedral angles. The naphthalene (B1677914) moiety itself is a quasi-planar system. The geometry is significantly influenced by the carbamate (B1207046) group, which links the bulky naphthalene ring to the ethyl chain.
Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict these geometric parameters with high accuracy. The key structural features would include the planarity of the naphthalene rings and the specific orientation of the ethylcarbamate side chain relative to the aromatic system.
Table 1: Selected Optimized Geometrical Parameters (Hypothetical) This table presents hypothetical, yet chemically reasonable, bond lengths and angles for this compound based on computational models of similar molecules.
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length | C(naphthyl)-O | ~1.36 Å |
| O-C(carbonyl) | ~1.35 Å | |
| C(carbonyl)=O | ~1.21 Å | |
| C(carbonyl)-N | ~1.37 Å | |
| Bond Angle | C(naphthyl)-O-C(carbonyl) | ~118° |
| O-C(carbonyl)-N | ~110° |
The carbamate group features a carbon-nitrogen (C–N) bond with partial double bond character due to amide resonance. This restricted rotation leads to the existence of conformational isomers, typically referred to as syn and anti (or cis and trans) conformers, which can have different energy levels.
The energy required to overcome this rotational barrier can be calculated computationally. In many carbamates, the energy difference between the conformers is small, and the rotational barriers are lower than in typical amides, allowing for a dynamic equilibrium between isomers at room temperature. This conformational flexibility is a key feature of carbamates. The two primary rotamers of this compound would exist based on the orientation around the O-C(carbonyl) bond and the C(carbonyl)-N bond.
Table 2: Hypothetical Rotational Energy Barriers for this compound Illustrative data based on general values for carbamates.
| Rotational Bond | Conformer Transition | Calculated Barrier (kcal/mol) | Relative Energy (kcal/mol) |
|---|
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods allow for the detailed analysis of molecular orbitals and electron density distribution, which helps in predicting how a molecule will behave in a chemical reaction.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, which has a delocalized π-electron cloud. The LUMO, conversely, may be distributed over the carbamate group, particularly the carbonyl carbon, as well as the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 3: Calculated Frontier Orbital Energies (Illustrative) Representative energy values based on DFT calculations for similar aromatic compounds.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-rich π-system of the naphthalene ring |
| LUMO | -1.2 | Delocalized over the naphthalene and carbonyl group |
Fukui functions are reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule. They quantify the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the precise identification of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).
For this compound:
Nucleophilic Attack: The sites most prone to attack by a nucleophile would be identified by the Fukui function for electron acceptance (f+). These are likely to be the carbonyl carbon of the carbamate group and certain carbon atoms on the naphthalene ring.
Electrophilic Attack: The sites most susceptible to attack by an electrophile are indicated by the Fukui function for electron donation (f-). These would likely include the nitrogen atom, the carbonyl oxygen, and the regions of high electron density on the naphthalene ring.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential.
Red: Indicates regions of negative potential, which are rich in electrons and are attractive to electrophiles. In this compound, these areas would be concentrated around the highly electronegative oxygen atoms of the carbonyl and ether linkages.
Blue: Indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. This character is expected around the hydrogen atoms, particularly the N-H proton of the carbamate group.
Green: Represents areas of neutral or near-zero potential, typically found over the nonpolar hydrocarbon portions of the molecule, such as the ethyl group and parts of the naphthalene ring's carbon framework.
The MEP map provides a clear and intuitive guide to the molecule's reactive behavior, highlighting the polar bonds and the sites most likely to engage in intermolecular interactions.
Reaction Mechanism Predictions and Transition State Modeling
Understanding the formation and potential reactions of this compound is crucial for its synthesis and application. Computational methods allow for the detailed exploration of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules. These calculations can predict the geometries of reactants, products, and transition states, as well as their relative energies, providing a detailed picture of a reaction's energy profile.
While specific ab initio or DFT studies on the reaction mechanism of this compound formation are not extensively documented in publicly available literature, the general mechanism of urethane (B1682113) (carbamate) formation from an isocyanate and an alcohol is well-studied and can be computationally modeled. researchgate.netnih.govkuleuven.be The reaction between 2-naphthyl isocyanate and ethanol (B145695) to form this compound is expected to proceed through a nucleophilic attack of the ethanol oxygen on the electrophilic carbon of the isocyanate group.
DFT calculations on similar systems, such as the reaction of phenyl isocyanate with alcohols, have elucidated the role of solvent molecules and catalysts in the reaction mechanism. nih.govdntb.gov.ua For instance, studies have shown that the alcohol can act as both a nucleophile and a proton shuttle, facilitating the transfer of a proton to the nitrogen of the isocyanate. kuleuven.be Theoretical studies on the alcoholysis of isocyanates suggest the involvement of multiple alcohol molecules in the transition state, which lowers the activation energy. kuleuven.be
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes of a chemical reaction. For the formation of this compound, MD simulations could be employed to study the diffusion of the reactants (2-naphthyl isocyanate and ethanol) in a solvent, their approach to each other, and the conformational changes that occur during the reaction.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Exploration
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. spu.edu.sy These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. For this compound and its derivatives, QSAR studies can help to identify the key structural features that influence their biological effects.
Topological Parameters
Topological descriptors are numerical values that describe the connectivity of atoms in a molecule, essentially representing the 2D structure of a compound. nih.govroutledge.com They are independent of the 3D conformation of the molecule. Examples of topological indices include the Wiener index, Randic index, and Szeged index. chalcogen.roresearchgate.net
In QSAR studies of carbamate-containing compounds, topological descriptors have been shown to correlate with biological activity. For example, a study on a series of carbamate-appended N-alkylsulphonamides found that their inhibitory activity was significantly correlated with topological indices such as the Balaban centric index (BAC), the information theoretic topological index (Id), the Weiner index (W), and various connectivity indices (0χ, 1χ, 3χ, 4χ). researchgate.net These findings suggest that the size, shape, and degree of branching of the molecule are important for its biological function. For naphthalene derivatives, topological descriptors are also employed to build QSAR models. chalcogen.ro
Table 1: Examples of Topological Descriptors Used in QSAR Studies
| Descriptor | Description |
| Wiener Index (W) | The sum of the distances between all pairs of vertices in the molecular graph. |
| Randic Index (χ) | A measure of the degree of branching of a molecule. |
| Balaban Centric Index (BAC) | A topological index based on the distance sums within the molecular graph. |
| Szeged Index (Sz) | An index based on the number of atoms on each side of an edge in the molecular graph. |
This table presents a selection of common topological descriptors and their general descriptions.
Steric and Electronic Descriptors
Steric and electronic descriptors quantify the three-dimensional and electronic properties of a molecule, respectively. These parameters are crucial for understanding how a molecule interacts with a biological target. spu.edu.synih.gov
Steric Descriptors: These describe the size and shape of a molecule. Common steric descriptors include:
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. researchgate.net
Molecular Weight (MW): The mass of the molecule. researchgate.net
Connolly Accessible Area: The surface area of a molecule that is accessible to a solvent molecule. nih.govplos.org
Electronic Descriptors: These describe the electronic properties of a molecule, such as its ability to donate or accept electrons. Common electronic descriptors include:
Hammett Constant (σ): A measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. spu.edu.sy
Energy of the Highest Occupied Molecular Orbital (E-HOMO): Related to the molecule's ability to donate electrons.
Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): Related to the molecule's ability to accept electrons. nih.govplos.orgnih.gov
In a QSAR study of carbamate derivatives as acetylcholinesterase inhibitors, descriptors such as the Connolly Accessible Area and E-LUMO were found to be highly correlated with biological activity. nih.govplos.org This indicates that both the size of the molecule and its electronic properties are important for its inhibitory function.
Table 2: Key Steric and Electronic Descriptors in QSAR
| Descriptor Type | Descriptor | Description |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |
| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Electronic | Hammett Constant (σ) | Quantifies the effect of a substituent on the reactivity of a molecule. |
| Electronic | E-LUMO | The energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
This table provides examples of steric and electronic descriptors commonly used in QSAR modeling.
Ligand-Based and Structure-Based Approaches
QSAR models can be developed using two main approaches: ligand-based and structure-based.
Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target is unknown. They rely on a set of molecules with known activities to build a model that predicts the activity of new compounds. researchgate.net Pharmacophore modeling is a common ligand-based approach where the essential structural features required for biological activity are identified. nih.gov QSAR studies on carbamate derivatives have successfully employed ligand-based methods to design new, more potent inhibitors. nih.govplos.org
Structure-Based Approaches: These methods are used when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in this approach, where the binding of a ligand to the active site of a target is simulated to predict its binding affinity and orientation. The results of docking studies can be used to develop structure-based QSAR models. nih.gov For carbamate inhibitors of enzymes like acetylcholinesterase, where the crystal structure is available, structure-based design and QSAR are powerful tools for understanding structure-activity relationships and designing novel inhibitors. nih.gov
Vi. Emerging Research Directions and Future Perspectives for Naphthalen 2 Yl Ethylcarbamate
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of Naphthalen-2-yl ethylcarbamate is undergoing a paradigm shift, with a strong emphasis on the development of novel, sustainable, and environmentally benign methodologies. Traditional synthetic routes often involve the use of hazardous reagents and produce significant waste. In response, the scientific community is exploring greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.
One promising approach involves the utilization of carbon dioxide (CO2) as a C1 building block. This method aligns with the principles of green chemistry by capturing and converting a greenhouse gas into a valuable chemical intermediate. The reaction of 2-naphthol (B1666908) with ethyl isocyanate, a common route to this compound, is being refined to minimize solvent usage and explore solvent-free reaction conditions. The use of eco-friendly solvents such as polyethylene (B3416737) glycol (PEG) is also being investigated to reduce the environmental impact of the synthesis.
Development of Advanced Catalytic Systems for Carbamate (B1207046) Functionalization
The functionalization of the this compound scaffold is crucial for tuning its properties and expanding its range of applications. Advanced catalytic systems are at the heart of these efforts, enabling precise and efficient modification of the molecule. Both homogeneous and heterogeneous catalysts are being explored for their potential to facilitate a variety of chemical transformations.
Transition metal catalysis, particularly with palladium and nickel, has shown significant promise in the functionalization of aryl carbamates. These catalytic systems can be employed for cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the naphthalene (B1677914) ring. For instance, palladium-catalyzed C-H activation offers a powerful tool for the direct functionalization of the naphthyl moiety, providing access to a wide array of derivatives that would be difficult to synthesize using traditional methods.
The development of robust and recyclable heterogeneous catalysts is a key area of focus. These catalysts offer advantages in terms of ease of separation and reuse, contributing to more sustainable and cost-effective processes. Research is ongoing to design and synthesize novel catalytic materials with enhanced activity, selectivity, and stability for the targeted functionalization of this compound.
Advanced Spectroscopic Methodologies for In-Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and functionalization of this compound is essential for process optimization and control. Advanced spectroscopic techniques that allow for in-situ reaction monitoring are playing a pivotal role in this endeavor.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are being employed to track the real-time changes in reactant and product concentrations during a chemical reaction. This data provides valuable insights into reaction rates, the formation of intermediates, and the influence of various reaction parameters.
For example, in-situ FTIR can be used to monitor the disappearance of the isocyanate peak and the appearance of the carbamate peak during the synthesis of this compound, providing a direct measure of the reaction progress. This information is invaluable for optimizing reaction conditions to maximize yield and minimize reaction time. The application of these advanced analytical methods is leading to a more rational and data-driven approach to the development of synthetic and functionalization protocols for this important compound.
Integration of Machine Learning and Artificial Intelligence in Carbamate Design and Synthesis
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize the landscape of chemical research, and the study of this compound is no exception. These powerful computational tools are being integrated into the design and synthesis of novel carbamate derivatives with tailored properties.
ML algorithms can be trained on large datasets of chemical structures and their associated properties to develop predictive models. These models can then be used to screen virtual libraries of this compound derivatives and identify candidates with desired characteristics, such as enhanced biological activity or specific physical properties. This in silico approach can significantly accelerate the discovery of new and improved carbamates by prioritizing the most promising candidates for experimental synthesis and testing.
Furthermore, AI can be employed to optimize synthetic routes by predicting reaction outcomes under different conditions. This can help chemists to identify the most efficient and sustainable pathways for the synthesis of this compound and its derivatives, reducing the need for extensive trial-and-error experimentation. The synergy between computational modeling and experimental work is poised to drive rapid innovation in the field of carbamate chemistry.
Theoretical Predictions of Novel this compound Derivatives with Tailored Properties
Computational chemistry and theoretical modeling provide a powerful lens through which to explore the vast chemical space of this compound derivatives. By employing quantum mechanical calculations and molecular modeling techniques, researchers can predict the properties and behavior of novel, yet-to-be-synthesized compounds.
These theoretical predictions can encompass a wide range of properties, including electronic structure, molecular geometry, reactivity, and potential biological activity. For example, density functional theory (DFT) calculations can be used to predict the sites on the this compound molecule that are most susceptible to electrophilic or nucleophilic attack, guiding the design of functionalization strategies.
Molecular docking simulations can be used to predict how novel derivatives might interact with specific biological targets, such as enzymes or receptors. This information is invaluable for the rational design of new drug candidates or other bioactive molecules based on the this compound scaffold. These theoretical studies provide a roadmap for experimental efforts, enabling a more targeted and efficient approach to the discovery of new materials and medicines.
Expansion of Structure-Property Relationship Studies
A comprehensive understanding of the relationship between the chemical structure of this compound and its various properties is fundamental to unlocking its full potential. Researchers are actively engaged in expanding structure-property relationship (SPR) studies to elucidate how modifications to the molecular architecture influence its physical, chemical, and biological characteristics.
Systematic variations of the substituents on the naphthalene ring and the ethylcarbamate moiety are being investigated to map out the impact of these changes on properties such as solubility, melting point, thermal stability, and spectroscopic signatures. For instance, the introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can significantly alter the electronic properties of the molecule, which in turn can affect its reactivity and potential applications.
Q & A
Q. What are the standard synthetic routes and spectroscopic characterization methods for Naphthalen-2-yl ethylcarbamate?
The synthesis of structurally related carbamates, such as 1-[(2-Nitrophenyl)carbamoyl]this compound, involves condensation reactions between activated naphthalene derivatives and ethyl carbamate precursors. A reported procedure yields 40% product with melting point 157–159°C. Key characterization includes:
- IR spectroscopy : Peaks at 3320 cm⁻¹ (N–H stretch), 1743 cm⁻¹ (C=O carbamate), and 1608 cm⁻¹ (aromatic C=C) .
- NMR spectroscopy : ¹H-NMR signals at δ 10.94 ppm (s, 1H, NH) and δ 1.03 ppm (t, 3H, CH₂CH₃); ¹³C-NMR signals at δ 153.71 ppm (carbamate C=O) and δ 130.33 ppm (aromatic carbons) . Methodological Tip : Optimize reaction conditions (e.g., solvent, temperature) to improve yield, and validate spectral assignments using computational tools (e.g., DFT simulations).
Q. What systemic health effects are prioritized in toxicological studies of naphthalene derivatives?
Toxicological assessments for naphthalene-based compounds follow standardized inclusion criteria, including:
| Health Outcomes | Key Metrics |
|---|---|
| Hepatic Effects | Liver enzyme levels, histopathology |
| Renal Effects | Creatinine clearance, tubular damage |
| Hematological Effects | Red/white blood cell counts |
| Studies typically use rodent models (oral/inhalation exposure) and evaluate dose-response relationships . |
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo toxicological data for this compound?
Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. static cell cultures). Strategies include:
- Comparative metabolomics : Track metabolite profiles using LC-MS/MS in both models.
- Toxicokinetic modeling : Integrate absorption/distribution parameters to reconcile dose metrics . For example, ethyl carbamate’s hematological effects in mice (e.g., reticulocyte suppression) may not manifest in vitro due to lack of systemic circulation .
Q. What experimental designs mitigate bias in assessing carcinogenic potential?
Follow the Risk of Bias framework for animal studies:
- Randomization : Ensure dose groups are randomly assigned.
- Blinding : Conceal treatment identities during data collection.
- Endpoint validation : Use histopathology and biomarker corroboration (e.g., DNA adduct quantification) . For human-relevant extrapolation, prioritize studies with mechanistic alignment (e.g., naphthalene-1,2-oxide adduct formation) .
Q. How can computational tools predict the biological activity of this compound derivatives?
- 3D molecular modeling : Use ball-and-stick models (e.g., from Methyl ethylcarbamate analogs) to analyze steric/electronic interactions with targets like cytochrome P450 enzymes .
- Docking simulations : Screen against crystal structures of metabolic enzymes (e.g., CYP2E1) to prioritize derivatives for synthesis . Example : Chalcone derivatives with naphthalene moieties show enhanced bioactivity when optimized for π-π stacking and hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
